

# Drug Profiles and Efficacy Data at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Beinaglutide

CAS No.: 123475-27-4

Cat. No.: S13282120

Get Quote

The table below summarizes the key pharmacological characteristics and reported efficacy data for **beinaglutide** and semaglutide from clinical studies.

| Feature                       | Beinaglutide                                                                              | Semaglutide                                                          |
|-------------------------------|-------------------------------------------------------------------------------------------|----------------------------------------------------------------------|
| Amino Acid Sequence           | Identical to human GLP-1 [1]                                                              | 94% homology to human GLP-1 [2]                                      |
| Half-life                     | 1-2 minutes [1]                                                                           | ~160 hours (injection), ~7 days (oral) [1]                           |
| Dosing Frequency              | Three times daily injection (before meals) [3] [1]                                        | Once-weekly injection or once-daily oral [1]                         |
| Key Study Design              | 12-week, real-world; T2D & obesity (BMI $\geq 28$ ); 0.06-0.1 mg TID [3]                  | 1-year, real-world; T2D (92.3% with obesity); 0.25-1.0 mg QW [4] [5] |
| HbA1c Reduction               | ~1.8% (from baseline 8.1%) [3]                                                            | ~0.9% (from baseline 7.8%) [4] [5]                                   |
| Weight Reduction              | ~6.0% of body weight [6]                                                                  | ~8.0% of body weight (from 100.0 kg to 91.5 kg) [4] [5]              |
| Additional Metabolic Benefits | Improved visceral fat area, lipid profiles (TC, LDL-C), and inflammatory marker (CRP) [3] | Improved BMI and glycemic control [4] [5]                            |

## Detailed Experimental Protocols

To assess the credibility and applicability of the data, here is a breakdown of the methodologies used in the key studies cited.

- **Beinaglutide Study (2025) [3]**

- **Objective:** To investigate changes in visceral fat area and gut microbiota in patients with obesity treated with **beinaglutide**.
- **Participants:** 33 Chinese patients with obesity (BMI  $\geq 28$  kg/m<sup>2</sup>), compared with 20 healthy controls.
- **Intervention:** Subcutaneous **beinaglutide** at 0.06 mg three times daily, titrated to 0.1 mg TID within 2 weeks, administered 5 minutes before meals for 12 weeks.
- **Key Assessments:** HbA1c, body weight, body composition (visceral fat area via bioelectrical impedance), lipid profiles, and inflammatory markers (hs-CRP) were measured at baseline, 4 weeks, and 12 weeks. 16S rRNA sequencing of fecal samples was performed to analyze gut microbiota changes.

- **Semaglutide Study (2025) [4] [5]**

- **Objective:** To identify clinical predictors for HbA1c and weight loss in type 2 diabetes patients treated with semaglutide in a real-world setting.
- **Participants:** 168 Bulgarian patients with T2D (92.3% with BMI  $\geq 30$  kg/m<sup>2</sup>).
- **Intervention:** Subcutaneous semaglutide once weekly, starting at 0.25 mg, titrated to 0.5 mg after 4 weeks, and then to a 1.0 mg maintenance dose for one year.
- **Key Assessments:** HbA1c, body weight, and BMI data were collected from medical records at baseline and after 12 months of treatment.

## Mechanisms of Action and Experimental Workflow

Although they have different pharmacokinetic profiles, **beinaglutide** and semaglutide share a common primary mechanism of action as GLP-1 Receptor Agonists (GLP-1RAs). The following diagram illustrates the shared signaling pathways they activate and a generalized workflow for a clinical study investigating their metabolic effects.

## Key Comparative Insights for Professionals

- **Efficacy Interpretation:** The greater HbA1c and weight loss observed with semaglutide in the cited data is consistent with its **long-acting nature**, which provides continuous receptor activation [1]. **Beinaglutide**, as a short-acting agonist, primarily affects postprandial glucose by delaying gastric emptying when administered before meals [3] [7]. The **different study durations (12 weeks vs. 1 year)** and patient baselines also limit direct comparison.
- **Research and Clinical Implications:** The choice for research or clinical use involves a trade-off. Semaglutide offers superior **patient convenience and adherence** with once-weekly dosing, which is crucial for chronic disease management [1]. **Beinaglutide's** unique T1D regimen provides a different pharmacokinetic profile that may be of interest for **mechanistic studies** on the effects of intermittent vs. continuous GLP-1 receptor stimulation. Furthermore, **beinaglutide's** recently documented positive impact on the **gut microbiota** presents a novel avenue for investigating non-hormonal pathways of metabolic improvement [3].

In summary, while semaglutide demonstrates stronger efficacy in long-term studies, **beinaglutide** remains a relevant agent for specific research contexts.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Long Acting GLP-1 Receptor Agonist Drugs Lists and ... [biochempeg.com]
2. Impact on HbA1c and body weight of switching from other ... [pmc.ncbi.nlm.nih.gov]
3. Effects of beinaglutide on visceral fat area and gut microbiota ... [pmc.ncbi.nlm.nih.gov]
4. Predictive factors for HbA1c and weight loss associated ... [pubmed.ncbi.nlm.nih.gov]
5. Predictive factors for HbA1c and weight loss associated ... [frontiersin.org]
6. A glimpse into the pipeline of anti-obesity medication ... [pmc.ncbi.nlm.nih.gov]
7. Unlocking the multifaceted roles of GLP-1: Physiological ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Drug Profiles and Efficacy Data at a Glance]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b13282120#beinaglutide-vs->

semaglutide-hba1c-reduction]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)